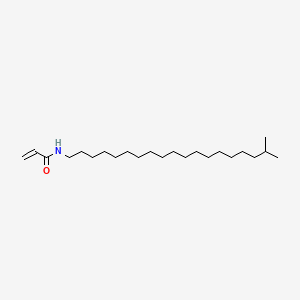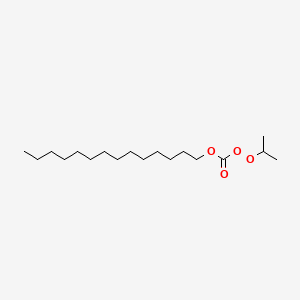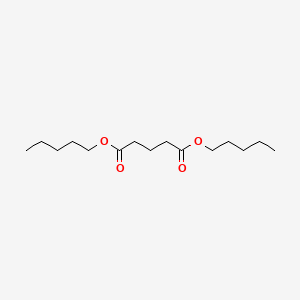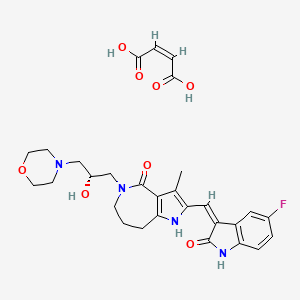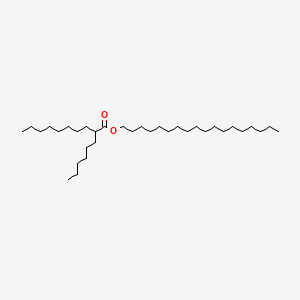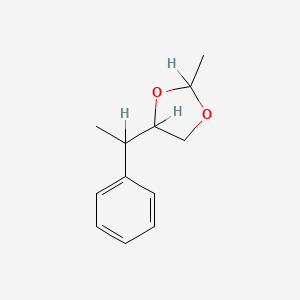
2-Methyl-4-(1-phenylethyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(1-phenylethyl)-1,3-dioxolane is an organic compound belonging to the class of dioxolanes Dioxolanes are five-membered heterocyclic compounds containing two oxygen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(1-phenylethyl)-1,3-dioxolane typically involves the reaction of acetophenone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include:
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.
Solvent: Common solvents include toluene or dichloromethane.
Temperature: The reaction is usually carried out at reflux temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the reaction and simplify the separation process.
化学反应分析
Types of Reactions
2-Methyl-4-(1-phenylethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, leading to the formation of substituted dioxolanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of acetophenone and other carbonyl compounds.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted dioxolanes with various functional groups.
科学研究应用
2-Methyl-4-(1-phenylethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism by which 2-Methyl-4-(1-phenylethyl)-1,3-dioxolane exerts its effects involves the formation of stable intermediates during chemical reactions. The dioxolane ring provides steric hindrance and electronic effects that influence the reactivity of the compound. Molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of various reaction products.
相似化合物的比较
Similar Compounds
1,3-Dioxolane: The parent compound without the methyl and phenylethyl substituents.
2-Methyl-1,3-dioxolane: A simpler derivative with only a methyl group at position 2.
4-Phenyl-1,3-dioxolane: A derivative with a phenyl group at position 4.
Uniqueness
2-Methyl-4-(1-phenylethyl)-1,3-dioxolane is unique due to the presence of both a methyl group and a 1-phenylethyl group, which confer distinct steric and electronic properties. These substituents enhance the compound’s stability and reactivity, making it valuable for specific applications in organic synthesis and industrial processes.
属性
CAS 编号 |
84642-59-1 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC 名称 |
2-methyl-4-(1-phenylethyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H16O2/c1-9(11-6-4-3-5-7-11)12-8-13-10(2)14-12/h3-7,9-10,12H,8H2,1-2H3 |
InChI 键 |
UJOYYIGQEPKOBI-UHFFFAOYSA-N |
规范 SMILES |
CC1OCC(O1)C(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


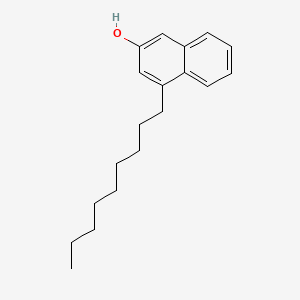

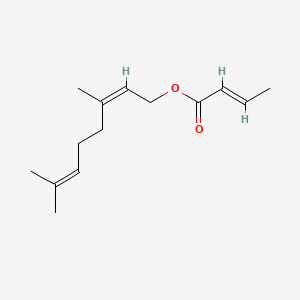
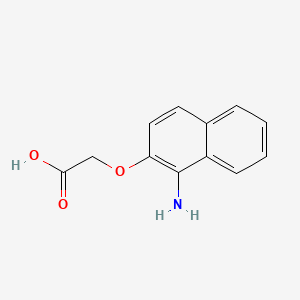

![1-[4-(4,4-Dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)butyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium hexafluorophosphate](/img/structure/B12655955.png)

